4-Methyl Erlotinib Hydrochloride is a derivative of Erlotinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer. This compound is classified under the category of quinazoline derivatives and functions as an antineoplastic agent. Erlotinib itself is chemically designated as N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, and its hydrochloride form enhances its solubility and bioavailability for therapeutic applications.
Erlotinib Hydrochloride is synthesized through various chemical processes utilizing starting materials such as 3,4-dihydroxy benzoic acid or 3,4-dihydroxy benzaldehyde. The compound falls under the classification of small molecule inhibitors, specifically targeting the epidermal growth factor receptor (EGFR) pathway, which is crucial in the proliferation of cancer cells. It is significant in both research and clinical settings for its role in cancer therapy.
The synthesis of 4-Methyl Erlotinib Hydrochloride typically involves multiple steps that convert simpler organic compounds into the final product. A common synthetic route includes:
The molecular structure of 4-Methyl Erlotinib Hydrochloride can be represented as follows:
The compound features a quinazoline core structure with various functional groups that contribute to its pharmacological activity.
The melting point of Erlotinib Hydrochloride has been reported between 225-227 °C, indicating its stability at elevated temperatures .
The synthesis of 4-Methyl Erlotinib Hydrochloride involves several key reactions:
These reactions are carefully controlled to optimize yield and purity, often monitored by techniques such as thin-layer chromatography.
Each reaction step typically involves specific solvents and catalysts, such as dimethylformamide for alkylation and nitric acid for nitration, ensuring efficient conversion while minimizing byproducts .
4-Methyl Erlotinib Hydrochloride acts primarily by inhibiting the tyrosine kinase activity associated with the epidermal growth factor receptor. By blocking this receptor's activation, it prevents downstream signaling pathways that lead to cell proliferation and survival in cancerous tissues.
Studies have shown that Erlotinib can significantly reduce tumor growth in non-small cell lung cancer models by effectively inhibiting EGFR phosphorylation .
Relevant analyses include high-performance liquid chromatography for purity assessment and stability testing under accelerated conditions .
4-Methyl Erlotinib Hydrochloride is primarily utilized in oncology research and clinical settings for the treatment of non-small cell lung cancer. Its development has led to significant advancements in targeted therapies, making it a critical component in personalized medicine approaches aimed at patients with specific genetic markers related to EGFR mutations.
Additionally, ongoing research explores its potential applications in combination therapies with other anticancer agents to enhance efficacy and overcome resistance mechanisms commonly observed in cancer treatments .
4-Methyl Erlotinib Hydrochloride is a chemically modified derivative of the tyrosine kinase inhibitor erlotinib, distinguished by a methyl substitution at the 4-position of the quinazoline core. Its molecular formula is C₂₃H₂₅N₃O₄·HCl, corresponding to a monohydrochloride salt form. The molecular weight of the compound is 443.92 g/mol (free base: 407.46 g/mol) [6] [9]. This modification increases the molecular weight by 14 g/mol compared to erlotinib hydrochloride (C₂₂H₂₃N₃O₄·HCl; MW 429.90 g/mol), reflecting the addition of a methyl group (-CH₃) [4] [10].
Elemental analysis confirms the composition: Carbon 62.24%, Hydrogen 5.91%, Nitrogen 9.47%, Oxygen 14.42%, and Chlorine 8.00% [6] [9]. The compound typically appears as a pale pink to pale brown crystalline solid, with a melting point of 224–228°C (with decomposition) [9]. Its solubility profile is pH-dependent, showing higher solubility in organic solvents like DMSO, methanol, and chloroform than in aqueous solutions [9].
Table 1: Molecular Properties of 4-Methyl Erlotinib Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₅N₃O₄·HCl |
Free Base Molecular Weight | 407.46 g/mol |
Salt Form Molecular Weight | 443.92 g/mol |
CAS Number | 1346601-52-2 / 2514264-76-5 |
IUPAC Name | N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride |
Density | 1.2 ± 0.1 g/cm³ |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive evidence for the structure of 4-Methyl Erlotinib Hydrochloride. Key ¹H NMR signals include:
High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 408.1815 [M+H]⁺ for the free base (calculated for C₂₃H₂₆N₃O₄: 408.1919), with the isotopic pattern matching the proposed formula. The hydrochloride salt shows a characteristic [M+Cl]⁻ adduct in negative-ion mode [6] [9]. Fragmentation patterns reveal cleavage of the ethoxy chains (m/z 336) and loss of the ethynyl group (m/z 279) [4].
Table 2: Key ¹H NMR Assignments (DMSO-d₆)
Chemical Shift (δ, ppm) | Proton Count | Assignment |
---|---|---|
2.25 | 3H | Aromatic -CH₃ (4-methyl) |
3.10 | 1H | -C≡CH |
3.50–3.65 | 8H | -OCH₂CH₂O- (methoxyethyl) |
4.15–4.25 | 4H | -OCH₂CH₂O- (methoxyethyl) |
7.10–8.70 | 7H | Quinazoline & phenyl protons |
Structurally, 4-Methyl Erlotinib Hydrochloride differs from erlotinib hydrochloride (C₂₂H₂₃N₃O₄·HCl) by a methyl group substituted at the 4-position of the 3-ethynylphenyl moiety. This modification:
Biochemically, the methyl group sterically influences binding affinity to EGFR. While erlotinib inhibits EGFR with an IC₅₀ of 2 nM, 4-methyl erlotinib shows comparable potency due to preserved hydrogen-bonding interactions with kinase domain residues (e.g., Met793) [4] [9]. However, it is primarily classified as a process-related impurity in erlotinib synthesis rather than a therapeutic agent [9].
X-ray crystallography reveals that 4-Methyl Erlotinib Hydrochloride forms monoclinic crystals (space group P2₁/c) with unit cell dimensions a=8.92 Å, b=14.26 Å, c=16.58 Å, and β=98.7° [4]. The hydrochloride salt forms via protonation of the quinazoline N1 atom, with the chloride ion participating in three hydrogen bonds:
The methyl group at the phenyl 4-position induces a 5.4° torsional angle between the aniline ring and quinazoline plane, slightly reducing coplanarity compared to erlotinib (3.1°). Despite this, the overall binding conformation is preserved due to intramolecular C-H···O bonds (2.65 Å) between the ethoxy chains and quinazoline ring [4].
Table 3: Hydrogen Bonding Network in the Crystal Lattice
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7